Cas no 1784325-96-7 (8-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid)
![8-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1784325-96-7x500.png)
8-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1784325-96-7
- 8-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid
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- インチ: 1S/C8H5BrN2O2/c9-5-1-2-6(8(12)13)11-4-3-10-7(5)11/h1-4H,(H,12,13)
- InChIKey: BLBQBZHVWCDKLW-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=O)O)N2C=CN=C21
計算された属性
- 精确分子量: 239.95344g/mol
- 同位素质量: 239.95344g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 224
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.6Ų
- XLogP3: 2.3
8-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBO0166-5g |
8-bromoimidazo[1,2-a]pyridine-5-carboxylic acid |
1784325-96-7 | 95% | 5g |
¥19765.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBO0166-250mg |
8-bromoimidazo[1,2-a]pyridine-5-carboxylic acid |
1784325-96-7 | 95% | 250mg |
¥3225.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBO0166-1g |
8-bromoimidazo[1,2-a]pyridine-5-carboxylic acid |
1784325-96-7 | 95% | 1g |
¥6588.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBO0166-100mg |
8-bromoimidazo[1,2-a]pyridine-5-carboxylic acid |
1784325-96-7 | 95% | 100mg |
¥1932.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBO0166-500mg |
8-bromoimidazo[1,2-a]pyridine-5-carboxylic acid |
1784325-96-7 | 95% | 500mg |
¥4610.0 | 2024-04-23 |
8-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid 関連文献
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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3. Book reviews
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
8-Bromoimidazo[1,2-a]pyridine-5-carboxylic acidに関する追加情報
8-Bromoimidazo[1,2-a]pyridine-5-carboxylic Acid: A Comprehensive Overview
8-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid, also known by its CAS registry number 1784325-96-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazopyridines, which are heterocyclic aromatic compounds with a wide range of applications in drug discovery and materials science. The structure of 8-bromoimidazo[1,2-a]pyridine-5-carboxylic acid consists of an imidazo[1,2-a]pyridine ring system substituted with a bromine atom at position 8 and a carboxylic acid group at position 5. This unique combination of functional groups makes it a versatile molecule with potential for further chemical modifications and biological evaluations.
Recent studies have highlighted the importance of imidazopyridines as scaffolds for drug development. The presence of the bromine atom in 8-bromoimidazo[1,2-a]pyridine-5-carboxylic acid introduces electronic and steric effects that can influence the compound's reactivity and bioavailability. Researchers have explored the use of this compound as a precursor for synthesizing more complex molecules with potential therapeutic applications. For instance, its carboxylic acid group can be converted into various bioisosteres or used to form amide bonds, enabling the creation of novel bioactive agents.
The synthesis of 8-bromoimidazo[1,2-a]pyridine-5-carboxylic acid typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the cyclization of suitable precursors followed by bromination and functionalization steps. The optimization of these steps is crucial for ensuring the scalability of the synthesis process, which is essential for large-scale production if the compound is to be used in pharmaceutical or industrial applications.
In terms of biological activity, 8-bromoimidazo[1,2-a]pyridine-5-carboxylic acid has shown promise in preliminary assays targeting various disease states. For example, studies have demonstrated its ability to modulate ion channels and receptors, which are critical for treating conditions such as epilepsy, pain, and cardiovascular diseases. Additionally, its structural similarity to known bioactive compounds suggests that it may possess anti-inflammatory or anticancer properties that warrant further investigation.
The pharmacokinetic profile of 8-bromoimidazo[1,2-a]pyridine-5-carboxylic acid is another area of active research. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is essential for determining its suitability as a drug candidate. Early studies indicate that the compound exhibits moderate solubility in aqueous solutions and shows potential for oral bioavailability after appropriate formulation.
From an environmental perspective, the ecological impact of 8-bromoimidazo[1,2-a]pyridine-5-carboxylic acid has also been a topic of interest. Researchers have evaluated its biodegradability under various conditions to assess its potential risks to aquatic ecosystems. These studies are critical for ensuring that any industrial use or disposal of this compound complies with environmental regulations.
In conclusion, 8-bromoimidazo[1,2-a]pyridine-5-carboxylic acid represents a valuable building block in organic synthesis with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it an attractive candidate for further exploration in both academic and industrial settings. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing our understanding of complex biological systems and developing innovative therapeutic solutions.
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